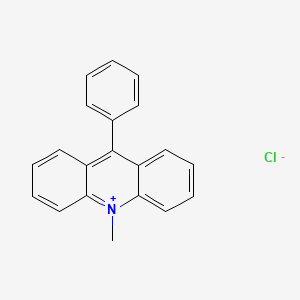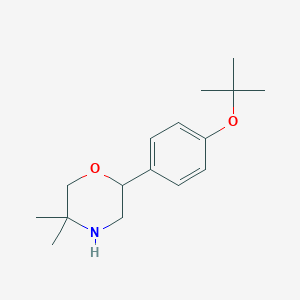![molecular formula C10H10N2S2 B13085665 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole: is a heterocyclic compound that features both a thieno[3,2-c]pyridine and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole typically involves the construction of the thieno[3,2-c]pyridine core followed by the formation of the thiazole ring. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic structure.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert certain functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: In biological research, this compound may be studied for its interactions with various biological targets, including enzymes and receptors.
Industry: In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole involves its interaction with specific molecular targets within the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
- 4-{5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol
Uniqueness: The uniqueness of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole lies in its specific combination of the thieno[3,2-c]pyridine and thiazole rings, which may confer distinct biological activities and chemical properties compared to similar compounds. This unique structure can lead to different interactions with biological targets and potentially novel therapeutic applications.
Eigenschaften
Molekularformel |
C10H10N2S2 |
|---|---|
Molekulargewicht |
222.3 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C10H10N2S2/c1-3-11-9(10-12-4-6-14-10)7-2-5-13-8(1)7/h2,4-6,9,11H,1,3H2 |
InChI-Schlüssel |
VFRZHBLWCOMUCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(C2=C1SC=C2)C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)

![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085602.png)




![2-O-tert-butyl 3-O-ethyl (3S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13085625.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylthiourea](/img/structure/B13085635.png)



![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
